1-[2-(11-aminoundecanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride
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Overview
Description
VH 032 amide-alkylC10-amine is a functionalized von-Hippel-Lindau protein ligand (VHL) used in PROTAC (Proteolysis Targeting Chimera) research and development. This compound incorporates an E3 ligase ligand with an alkyl linker and a terminal amine, making it suitable for conjugation to a target protein ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH 032 amide-alkylC10-amine involves multiple steps, starting with the preparation of the VHL ligand. The key steps include:
Formation of the VHL Ligand: The VHL ligand is synthesized through a series of reactions involving the coupling of various intermediates.
Attachment of the Alkyl Linker: An alkyl linker is introduced to the VHL ligand through amide bond formation.
Introduction of the Terminal Amine:
Industrial Production Methods
Industrial production of VH 032 amide-alkylC10-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions
VH 032 amide-alkylC10-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions can occur at the amide or alkyl linker.
Substitution: Substitution reactions are common, especially at the terminal amine group
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
VH 032 amide-alkylC10-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of PROTAC molecules.
Biology: Facilitates the study of protein degradation pathways.
Industry: Utilized in the development of novel therapeutic agents and research tools
Mechanism of Action
VH 032 amide-alkylC10-amine functions by binding to the von-Hippel-Lindau protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The alkyl linker and terminal amine allow for the conjugation of the compound to various target protein ligands, enhancing its versatility in PROTAC applications .
Comparison with Similar Compounds
Similar Compounds
VH 032: A precursor to VH 032 amide-alkylC10-amine, lacking the alkyl linker and terminal amine.
VH 032-linker 10: Another variant with a different linker length and functional groups
Uniqueness
VH 032 amide-alkylC10-amine is unique due to its functionalized VHL ligand, which includes an alkyl linker and terminal amine. This design enhances its ability to conjugate with various target protein ligands, making it a valuable tool in PROTAC research and development .
Properties
Molecular Formula |
C33H53Cl2N5O4S |
---|---|
Molecular Weight |
686.8 g/mol |
IUPAC Name |
1-[2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C33H51N5O4S.2ClH/c1-23-29(43-22-36-23)25-16-14-24(15-17-25)20-35-31(41)27-19-26(39)21-38(27)32(42)30(33(2,3)4)37-28(40)13-11-9-7-5-6-8-10-12-18-34;;/h14-17,22,26-27,30,39H,5-13,18-21,34H2,1-4H3,(H,35,41)(H,37,40);2*1H |
InChI Key |
AANLWYRSPUHEKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)O.Cl.Cl |
Origin of Product |
United States |
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